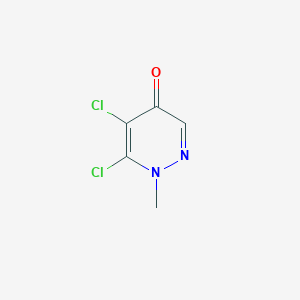

5,6-Dichloro-1-methylpyridazin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N2O |

|---|---|

Molecular Weight |

179.00 g/mol |

IUPAC Name |

5,6-dichloro-1-methylpyridazin-4-one |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3 |

InChI Key |

PRUZVHQMYHYPIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)C=N1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5,6-Dichloro-1-methylpyridazin-4(1H)-one chemical structure

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 5,6-Dichloro-1-methylpyridazin-4(1H)-one

Part 1: Structural Identity & Chemical Architecture

This compound represents a specialized scaffold within the pyridazinone family. While less ubiquitous than its isomer, the industrial agrochemical intermediate 4,5-dichloro-2-methylpyridazin-3(2H)-one (used in Pyridaben synthesis), the 4(1H)-one core offers distinct electronic properties and vector orientation for medicinal chemistry campaigns, particularly in kinase inhibition (e.g., c-Met, HPK1) and herbicide development.

Nomenclature & Numbering

Correct IUPAC numbering is critical for distinguishing this scaffold from its 3-one regioisomers.

-

Core Heterocycle: Pyridazine (1,2-diazine).

-

Carbonyl Position: C-4 (defining the 4(1H)-one system).

-

N-Substitution: Methyl group at N-1.

-

Halogenation: Chlorine atoms at C-5 and C-6.[1]

Structural Formula:

| Feature | This compound (Target) | 4,5-Dichloro-2-methylpyridazin-3(2H)-one (Common Isomer) |

| Carbonyl Position | C-4 | C-3 |

| Methyl Position | N-1 | N-2 |

| Chlorine Positions | C-5, C-6 | C-4, C-5 |

| Electronic Character | Cross-conjugated vinylogous amide | Conjugated vinylogous amide |

| Primary Electrophile | C-6 (Alpha to | C-4 (Beta to C=O) |

Electronic Distribution & Reactivity Hotspots

The 4(1H)-one system is characterized by a push-pull electronic system.

-

N-1 (Methylated): Acts as an electron donor into the ring system, stabilizing the carbonyl dipole.

-

C-6 (Chlorinated): Positioned alpha to the methylated nitrogen (N-1) and beta to the carbonyl. This position is highly electron-deficient due to the inductive withdrawal of N-1 and the chlorine atom, making it the primary site for Nucleophilic Aromatic Substitution (S_NAr) .

-

C-5 (Chlorinated): Positioned alpha to the carbonyl.[2] While electrophilic, it is generally less reactive than C-6 towards hard nucleophiles but may participate in soft nucleophile attacks or palladium-catalyzed cross-couplings.

Part 2: Synthesis Pathways

Synthesis of the 4(1H)-one core is more challenging than the 3(2H)-one series (which is readily accessible from mucochloric acid). The following pathways outline the construction of the this compound scaffold.

Route A: Hydrolysis of Perchloropyridazines (Top-Down Approach)

This route utilizes commercially available 3,4,5,6-tetrachloropyridazine.

-

Selective Hydrolysis: Reaction of 3,4,5,6-tetrachloropyridazine with aqueous NaOH or NaOAc/AcOH typically yields 3,5,6-trichloropyridazin-4-ol (tautomer of the 4-one). The C-4 and C-5 positions are most susceptible to hydrolysis.

-

Regioselective Dechlorination: Catalytic hydrogenolysis (Pd/C, controlled equivalents of

) or hydrodechlorination using HI/Red Phosphorus is used to remove the C-3 chlorine. The C-3 position, flanked by N-2 and C-4(=O), is sterically and electronically distinct. -

Methylation: Treatment of the resulting 5,6-dichloropyridazin-4-ol with Methyl Iodide (MeI) and a base (

) yields the N-methylated product. Note: O-methylation is a competing side reaction; solvent choice (polar aprotic like DMF) favors N-alkylation.

Route B: Cyclization of Acyclic Precursors (Bottom-Up Approach)

For high-purity applications, de novo synthesis avoids isomer separation.

-

Precursors: Reaction of (2-chlorocarbonyl)-vinyl-amino derivatives or specific diazo-dicarbonyls.

-

Cyclization: Thermal cyclization of ethyl 3-amino-2,3-dichloroacrylate derivatives with methylhydrazine can theoretically yield the target, though regiocontrol is difficult.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis via Methylation of 5,6-Dichloropyridazin-4-ol

Grounding: Standard N-alkylation of pyridazinones [1, 2].

Reagents:

-

5,6-Dichloropyridazin-4-ol (1.0 eq)

-

Methyl Iodide (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 5,6-Dichloropyridazin-4-ol and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

in one portion. Stir at room temperature for 30 minutes to form the pyridazinone anion. -

Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide via syringe.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Work-up: Pour reaction mixture into ice-water. The N-methyl product typically precipitates. Filter the solid.[3] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH gradient) to separate any O-methylated byproduct.

Data Validation:

-

1H NMR (DMSO-d6): Look for N-Me singlet at

3.6–3.8 ppm. Aromatic H (if C-3 is protonated) appears as a singlet around -

13C NMR: Carbonyl signal (C-4) at ~160–170 ppm.

Part 4: Reactivity & Applications

Regioselective Nucleophilic Aromatic Substitution ( )

The 5,6-dichloro motif allows for sequential functionalization.

-

First Displacement (C-6): The chlorine at C-6 is highly activated by the adjacent N-1 methyl group. Amines, thiols, and alkoxides will preferentially attack here.

-

Second Displacement (C-5): Requires harsher conditions (higher temperature, stronger nucleophiles) or transition metal catalysis (Suzuki/Buchwald).

Visualization of Reactivity Pathways

Caption: The C-6 position is the primary electrophilic site due to activation by the adjacent N-1 nitrogen.

Applications in Drug Discovery

-

Kinase Inhibitors: The pyridazin-4-one core serves as a bioisostere for quinolones and isoquinolones. The 5,6-substitution pattern allows the construction of tricyclic systems (e.g., pyridazino-indoles) via annulation reactions [1].

-

Herbicides: Analogous to Pyridate, 4-pyridazinone derivatives inhibit photosystem II. The 5,6-dichloro motif is a precursor to "soft" herbicides where the halogens are replaced by thio- or phenoxy- groups.

Part 5: References

-

Haider, N., & Heinisch, G. (1988).[2] Pyridazine chemistry.[1][2][3][4][5][6][7] Part 33. 5-Aminopyridazin-4-yl o-fluorophenyl ketone as a key intermediate in the syntheses of diaza analogues of acridone, xanthone, and thioxanthone.[2] Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.

-

Sherif, M. H., et al. (2010).[3] Chemical Studies on 3,6-Dichloropyridazine.[2][3][6] Journal of American Science, 6(11), 570-574.[3]

-

Organic Syntheses. Reaction of 3,4,6-trichloropyridazine derivatives.

Sources

- 1. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. WO2011084402A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Tautomerism and Regioselective Functionalization of 5,6-Dichloropyridazin-4-ol

[1]

Executive Summary

5,6-Dichloropyridazin-4-ol is a critical heterocyclic scaffold in the development of agrochemicals and pharmaceuticals.[1] While formally named as an "ol" (enol), this molecule exists predominantly in the oxo (keto) tautomeric form in the solid state and in polar solutions, properly designated as 5,6-dichloro-1H-pyridazin-4-one .[1]

Understanding this tautomeric equilibrium is not merely academic; it dictates the regioselectivity of alkylation reactions, the binding affinity to biological targets (e.g., MAO-B inhibitors), and the solubility profile of the compound. This guide provides a definitive analysis of the tautomeric landscape, supported by spectroscopic evidence and validated experimental protocols for regioselective functionalization.

The Tautomeric Landscape: Thermodynamics & Kinetics

The reactivity of the pyridazin-4-ol system is governed by a three-state equilibrium involving one enol (lactim) and two keto (lactam) forms.[1]

Structural Dynamics

Unlike symmetric pyridazines, the presence of chlorine atoms at positions 5 and 6 creates an asymmetric electronic environment.

-

Form A (Enol): 5,6-dichloropyridazin-4-ol.[1] Aromatic, but energetically penalized by the loss of the strong amide resonance. Dominant only in the gas phase or highly non-polar environments.

-

Form B (Keto-1H): 5,6-dichloro-1H-pyridazin-4-one.[1] The proton resides on N1 (adjacent to the C6-Cl).[1]

-

Form C (Keto-2H): 5,6-dichloro-2H-pyridazin-4-one.[1] The proton resides on N2 (adjacent to C3-H).[1]

Electronic Influences

The chlorine atoms exert a strong inductive effect (-I).[1]

-

C6-Cl Effect: The chlorine at C6 withdraws electron density from N1, increasing the acidity of the N1-H bond.[1]

-

C5-Cl Effect: The chlorine at C5 withdraws density from the carbonyl carbon (C4), enhancing the electrophilicity of the system.

In polar solvents (DMSO, MeOH, Water), the Keto-1H form is generally cited as the canonical tautomer due to dipolar stabilization, although the Keto-2H form remains a competitive species depending on specific steric interactions.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium network. The Keto-1H form is stabilized by solvation and crystal packing forces, while the Enol form is rare in condensed phases.

Spectroscopic Characterization & Evidence

To validate the tautomeric state in your specific samples, rely on the following spectroscopic markers.

X-Ray Crystallography (Solid State)

In the crystalline state, 4-hydroxypyridazines almost exclusively adopt the keto form, forming strong intermolecular hydrogen bonded dimers (N-H···O=C).

| Bond | Expected Length (Enol) | Expected Length (Keto) | Observation in 5,6-dichloro-4-one |

| C4–O | 1.35 Å (Single) | 1.23 – 1.26 Å (Double) | ~1.25 Å (Confirms Keto) |

| C3–C4 | 1.38 Å (Aromatic) | 1.44 Å (Single character) | ~1.43 Å |

| N–N | 1.34 Å | 1.36 – 1.38 Å | ~1.37 Å |

NMR Spectroscopy (Solution State)

Proton and Carbon NMR provide the most accessible confirmation of tautomeric ratios.

- C NMR: The Carbonyl (C4) signal is the definitive diagnostic.

-

H NMR:

-

The H3 proton appears as a singlet.

-

The N-H proton is often broad and solvent-dependent (

12–14 ppm).[1] If the enol were present, a sharp OH signal might be seen, but rapid exchange usually broadens this.

-

Synthetic Implications: Regioselective Alkylation[1]

The most common application of this scaffold is N-alkylation.[1] However, the presence of two nitrogens (N1 and N2) and the oxygen (O) creates three potential alkylation sites.

Reactivity Hierarchy

Under standard basic conditions (e.g.,

-

N-Alkylation (Major): Soft electrophiles (alkyl halides) prefer the softer Nitrogen centers.

-

O-Alkylation (Minor): Hard electrophiles or silver salts (

) can drive reaction to the Oxygen.

N1 vs. N2 Selectivity

Due to the asymmetry caused by the Cl atoms:

-

N1: Sterically hindered by C6-Cl and electronically deactivated.[1]

-

N2: Less hindered (adjacent to C3-H) and generally more nucleophilic.[1]

-

Outcome: While mixtures are common, N2-alkylation is frequently the kinetic product, whereas thermodynamic equilibration may favor N1 depending on the specific substituent R.

Decision Workflow for Functionalization

Figure 2: Strategic selection of conditions for N- vs O-alkylation.

Experimental Protocols

Protocol A: Synthesis and Purification of 5,6-Dichloropyridazin-4-one

Context: Isolation of the pure tautomer from crude reaction mixtures.[1]

-

Dissolution: Dissolve crude 5,6-dichloropyridazin-4-ol (1.0 eq) in boiling Ethanol (10 mL/g).

-

Filtration: Filter hot to remove insoluble inorganic salts.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the resulting white/off-white crystals.

-

Validation: Verify structure via melting point (typically 169–171°C) and

H NMR (DMSO-

Protocol B: General N-Alkylation Procedure

Context: Installing an alkyl group (R) on the ring nitrogen.[1]

-

Setup: To a flame-dried flask under

, add 5,6-dichloropyridazin-4-one (1.0 mmol) and anhydrous DMF (5 mL). -

Deprotonation: Add

(1.5 mmol) and stir at RT for 30 min. (Solution often turns yellow). -

Addition: Dropwise add the Alkyl Halide (1.1 mmol).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Pour into ice water. If solid precipitates, filter.[2] If oil, extract with EtOAc, wash with brine (

), dry over -

Purification: Flash chromatography is required to separate N1/N2 regioisomers.[1]

-

Tip: N2-alkyl isomers often elute later than N1 isomers on Silica due to higher polarity, but this must be confirmed by NOESY NMR.[1]

-

References

-

BenchChem. (2025). 5,6-Dichloropyridazin-4-ol: Properties and Tautomerism. Retrieved from

-

Katritzky, A. R., et al. (2013). Tautomerism: Introduction, History, and Recent Developments. Wiley-VCH.[1]

-

Murguly, E., et al. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. J. Chem. Soc., Perkin Trans. 2.

-

Sonegawa, M., et al. (2006). Regioselective alkylation of cycloheptimidazol-4-ones. Chem Pharm Bull.

-

ChemicalBook. (2025). 5,6-Dichloropyridazin-3(2H)-one and related 4-one isomers.

5,6-Dichloro-1-methylpyridazin-4(1H)-one molecular weight and formula

Topic: 5,6-Dichloro-1-methylpyridazin-4(1H)-one molecular weight and formula Content Type: In-depth technical guide.

A Versatile Electrophilic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]

Executive Summary

This compound represents a specialized heterocyclic scaffold within the pyridazinone family.[1] Unlike its more ubiquitous isomer, 4,5-dichloro-2-methylpyridazin-3(2H)-one, this 4-oxo derivative offers a unique electronic profile that makes it a high-value intermediate for nucleophilic aromatic substitution (

For researchers in drug development, this molecule serves as a critical "electrophilic hub." Its vicinal dichloride motif, modulated by the para-carbonyl and the N-methyl group, allows for regioselective functionalization—enabling the rapid generation of libraries targeting kinases (e.g., RIPK1, c-Met) and necroptosis pathways.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 179.00 g/mol |

| Exact Mass | 177.9695 (Monoisotopic) |

| CAS Registry Number | Variable based on supplier/tautomer assignment (Analogous to 19064-64-3 for 3-one isomer) |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2][3][4][5] |

Structural Analysis & Physicochemical Properties[6][7]

Molecular Formula and Weight Derivation

The molecular formula

-

Carbon (

): 4 ring carbons + 1 methyl carbon. -

Hydrogen (

): 3 methyl protons + 1 ring proton (at C3). -

Chlorine (

): Substituents at C5 and C6. -

Nitrogen (

): Ring nitrogens (N1 methylated). -

Oxygen (

): Carbonyl oxygen at C4.

Weight Calculation:

-

5 × 12.011 = 60.055

-

4 × 1.008 = 4.032

-

2 × 35.45 = 70.900

-

2 × 14.007 = 28.014

-

1 × 15.999 = 15.999

-

Total MW: ~179.00 g/mol [6]

Isotopic Signature (Mass Spectrometry)

For analytical validation (LC-MS), the presence of two chlorine atoms creates a distinct isotopic cluster.

-

M+ (100%): 178.0 (approx)

-

M+2 (~64%): 180.0

-

M+4 (~10%): 182.0

-

Diagnostic Tip: Look for the characteristic 9:6:1 intensity ratio in the molecular ion cluster, confirming the dichloro-substitution pattern.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound is typically achieved via the methylation of its precursor, 5,6-dichloropyridazin-4-ol (often existing in tautomeric equilibrium with the 4(1H)-one).

Mechanistic Pathway

The reaction involves an

Critical Decision Point: Why N-methylation over O-methylation?

Pyridazinones are ambident nucleophiles. Under basic conditions (e.g.,

Experimental Protocol: N-Methylation

Standardized workflow for laboratory-scale preparation.

Reagents:

-

Precursor: 5,6-Dichloropyridazin-4(1H)-one (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS).

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 5,6-dichloropyridazin-4(1H)-one (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the potassio-salt). -

Addition: Cool the suspension to 0°C. Add Methyl Iodide (12 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[7]

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Reactivity Profile & Drug Discovery Applications

The true value of this compound lies in its regioselective reactivity . The two chlorine atoms are not equivalent.

Regioselectivity in

-

C6-Chlorine: Located alpha to the methylated nitrogen (N1). This position is highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen.

-

C5-Chlorine: Located beta to the nitrogen and alpha to the carbonyl.

Causality: Nucleophiles (amines, thiols, alkoxides) will predominantly attack C6 first. This allows for the sequential introduction of two different pharmacophores—a strategy termed "scaffold decoration."

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Caption: Regioselective functionalization workflow. The C6 position reacts preferentially under mild conditions, enabling controlled library generation.

Therapeutic Relevance

This scaffold is increasingly relevant in the design of:

-

Necroptosis Inhibitors: Targeting RIPK1.[8] The pyridazinone oxygen accepts hydrogen bonds from the kinase hinge region.

-

Agrochemicals: Pyridazinones are established herbicides (inhibiting phytoene desaturase) and fungicides. The 4-one core offers a novel IP space compared to the crowded 3-one landscape.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine (Isomer Reference). Retrieved from [Link]

-

NIST Chemistry WebBook. Pyridazine, 3,6-dichloro-4-methyl- Mass Spectrum and Constants. Retrieved from [Link]

-

Wang, L., et al. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Archiv der Pharmazie.[9] Retrieved from [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.[10] Medicinal Chemistry.[7][8][9][10][11][12][13] Retrieved from [Link]

Sources

- 1. 5,6-Dichloropyridazin-4-ol|C₄H₂Cl₂N₂O|RUO [benchchem.com]

- 2. CAS 89180-50-7|5,6-Dichloropyridazin-4-Amine [rlavie.com]

- 3. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. researchgate.net [researchgate.net]

- 13. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

Physical Properties and Reactivity Profile of N-Methylated Dichloropyridazinones

Topic: Physical Properties and Chemical Reactivity of N-Methylated Dichloropyridazinones Subject: 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (CAS: 933-76-6) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

A Technical Guide to 4,5-Dichloro-2-methyl-3(2H)-pyridazinone

Executive Summary

The N-methylated dichloropyridazinone scaffold, specifically 4,5-dichloro-2-methyl-3(2H)-pyridazinone (CAS 933-76-6), represents a critical intermediate in the synthesis of agrochemicals (such as the herbicide chloridazon analogs) and pharmaceutical agents (including analgesic and anti-inflammatory drugs like emorfazone). Unlike its N-unsubstituted parent, the N-methyl derivative is chemically distinct: it lacks prototropic tautomerism, possesses higher lipophilicity, and exhibits defined regioselectivity in nucleophilic aromatic substitution (

Chemical Identity & Physical Constants

The core structure consists of a pyridazine ring oxidized at the C-3 position, methylated at N-2, and chlorinated at C-4 and C-5.

| Property | Value / Description | Source |

| IUPAC Name | 4,5-dichloro-2-methylpyridazin-3(2H)-one | [1] |

| CAS Number | 933-76-6 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 179.00 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 87 – 91 °C | [1][3] |

| Boiling Point | 197.2 ± 50.0 °C (Predicted at 760 mmHg) | [1] |

| Density | 1.55 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in Ethanol, DMSO, Chloroform, Acetonitrile.[1][2][3][4] Insoluble in water. | [2] |

| LogP | ~ -0.34 (Predicted) to 0.5 (Experimental range for class) | [1] |

Structural Characterization

Crystal Structure & Solid-State Arrangement

X-ray diffraction analysis reveals that 4,5-dichloro-2-methyl-3(2H)-pyridazinone crystallizes in the Orthorhombic system.

-

Molecular Geometry: The pyridazinone ring is essentially planar.

-

Intermolecular Forces: Unlike the N-H parent which forms strong N-H···O dimers, the N-methyl derivative cannot act as a hydrogen bond donor. Instead, molecules are linked into one-dimensional chains along the c-axis via weak C4—H···O intermolecular hydrogen bonds involving the vinylic proton at C-6.

-

Significance: This packing arrangement explains the lower melting point (87–91 °C) compared to the non-methylated parent (>200 °C), which forms robust H-bonded networks.

Spectroscopic Profile

The exclusion of tautomerism simplifies the spectral analysis, providing distinct diagnostic signals.

Nuclear Magnetic Resonance (NMR) in DMSO-

-

NMR:

- 8.18 ppm (s, 1H): The proton at position C-6. This signal is deshielded due to the adjacent nitrogen (N-1) and the electron-withdrawing chlorine atoms.

- 3.70 ppm (s, 3H): The N-methyl group at position N-2.

-

NMR (Characteristic Shifts):

- ~157 ppm: Carbonyl carbon (C-3).

- ~137 ppm: C-4 and C-5 (chlorinated carbons).

- ~133 ppm: C-6 (methine).

- ~40 ppm: N-Methyl carbon.

Infrared Spectroscopy (IR) - KBr Pellet:

-

1655 cm

: Strong C=O stretching vibration (Amide I-like). -

1572 cm

: C=N / C=C skeletal vibrations. -

3049 cm

: C-H stretching (aromatic/vinylic). -

2924 cm

: C-H stretching (aliphatic methyl).

Chemical Reactivity: Regioselectivity in

The defining chemical feature of 4,5-dichloro-2-methyl-3(2H)-pyridazinone is its reactivity toward nucleophiles. The pyridazinone ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (

The Regioselectivity Rule

When reacting with nucleophiles (amines, alkoxides, thiols), substitution can occur at C-4 or C-5.

-

Soft Nucleophiles (e.g., Thiols, S-nucleophiles): Highly selective for the C-4 position .

-

Hard Nucleophiles (e.g., Amines, Alkoxides): Generally favor the C-4 position , but can produce C-5 isomers or mixtures depending on solvent polarity and steric hindrance.

-

Mechanism: The C-4 position is

to the carbonyl group, making it highly electrophilic (Michael acceptor-like character).

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity pathways.

Figure 1: Synthesis and regioselective functionalization pathways of 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-2-methyl-3(2H)-pyridazinone

Objective: Methylation of 4,5-dichloropyridazin-3(2H)-one.

Reagents:

-

4,5-Dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol)

-

Potassium Carbonate (

, 16.8 g, 121.2 mmol) -

Iodomethane (

, 4.0 mL, 64.3 mmol) or Dimethyl Sulfate (DMS) -

Acetonitrile (

, 80 mL)

Procedure:

-

Setup: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one,

, and acetonitrile. -

Addition: Add Iodomethane dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-82 °C) for 12 hours. Monitor by TLC (Eluent: DCM/MeOH 95:5).

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The residue is purified by column chromatography (Dichloromethane) or recrystallization from Ethanol.

-

Yield: Typical yield is 75–80% (approx. 8.2 g).

Protocol B: Regioselective Amination (Synthesis of 4-Amino Derivatives)

Objective: Substitution of the C-4 Chlorine with a primary amine.

Reagents:

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone (1.0 eq)[1]

-

Primary Amine (e.g., Benzylamine, 2.0 eq)

-

Solvent: Ethanol or Water[2]

-

Base: None (excess amine acts as scavenger) or

Procedure:

-

Dissolve the pyridazinone in Ethanol.

-

Add the amine dropwise while stirring.

-

Reflux for 3–6 hours. The reaction is driven by the higher electrophilicity of C-4.

-

Pour the mixture into ice water. The 4-amino-5-chloro-2-methyl-3(2H)-pyridazinone usually precipitates.

References

-

ChemicalBook & Sigma-Aldrich. (2026). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone Product Databases. Retrieved from and .

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. Retrieved from .

-

Fun, H. K., & Goh, J. H. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one.[7] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055.[8] Retrieved from .

-

Lee, W. S., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Heterocycles. Retrieved from .

-

Yoon, Y. J., et al. (2010).[9] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarena.com [scholarena.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5,6-dihalo-1-methylpyridazin-4(1H)-one scaffold overview

An In-Depth Technical Guide to the 5,6-Dihalo-1-methylpyridazin-4(1H)-one Scaffold

Executive Summary

The 5,6-dihalo-1-methylpyridazin-4(1H)-one scaffold represents a specialized, electron-deficient heterocyclic core distinct from the more ubiquitous pyridazin-3(2H)-ones (e.g., mucochloric acid derivatives). Characterized by a "push-pull" electronic system driven by the N1-methyl group and the C4-carbonyl, this scaffold offers unique regioselective handles for the synthesis of polysubstituted heteroaromatics.

This guide addresses the structural dynamics, synthesis, and regioselective functionalization of this core, providing researchers with a roadmap for utilizing it in the development of kinase inhibitors, PDE inhibitors, and advanced agrochemicals.

Structural Disambiguation & Electronic Profile

Before engaging in synthesis, it is critical to distinguish this scaffold from its isomers.

-

Target Scaffold: 1-methylpyridazin-4(1H)-one (Carbonyl at C4, Methyl at N1).

-

Common Isomer: 2-methylpyridazin-3(2H)-one (Carbonyl at C3, Methyl at N2; often derived from mucochloric acid).

Electronic Reactivity Map

The 5,6-dihalo-1-methylpyridazin-4(1H)-one core possesses two electrophilic sites (C5 and C6) with distinct reactivity profiles governed by their proximity to the heteroatoms.

-

C6 Position (

to Nitrogen): This carbon is adjacent to the N1-methyl cation-like center. It is highly electron-deficient due to strong inductive withdrawal (-I effect) from the nitrogen. It mimics the C2 position of pyridine. -

C5 Position (

to Carbonyl): This carbon is adjacent to the carbonyl group. While electrophilic, it is less activated than C6 towards initial nucleophilic attack in neutral conditions, though it becomes susceptible in Michael-like addition-elimination sequences.

Reactivity Hierarchy:

Figure 1: Electronic activation map showing the inductive dominance of N1 on C6, establishing it as the primary site for nucleophilic attack.

Synthesis Strategy

Direct synthesis of the 4-one core often requires de novo ring construction or transformation of perhalogenated precursors.

Protocol A: Hydrolysis of Perhalopyridazines (Authoritative Route)

A robust method involves the controlled hydrolysis of 3,4,5,6-tetrachloropyridazine or 3,4,5-trichloro-1-methylpyridazinium salts.

Step-by-Step Methodology:

-

Methylation: Treat 3,4,5,6-tetrachloropyridazine with dimethyl sulfate (DMS) or methyl iodide (MeI) in an inert solvent (e.g., Toluene) at reflux to generate the N-methylpyridazinium salt.

-

Note: Ensure anhydrous conditions to prevent premature hydrolysis.

-

-

Selective Hydrolysis: Subject the quaternary salt to aqueous NaOH (10% w/v) at 0°C to room temperature.

-

Mechanism: The hydroxyl ion attacks the highly activated C4 or C5 position. In the N-methylated species, the C4 position (para to N2, activated by N1) is preferentially hydrolyzed to the carbonyl, yielding the 4-one.

-

-

Isolation: Acidify to pH 4-5 and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Yield Expectation: 60-75% Key Intermediate: 5,6-dichloro-1-methylpyridazin-4(1H)-one.

Regioselective Functionalization ( )

The utility of this scaffold lies in the ability to sequentially substitute the halogens. The "C6-First" rule is the guiding principle.

Mechanism: The "C6-First" Rule

In a 5,6-dihalo-1-methylpyridazin-4-one, the C6 halogen is displaced first by nucleophiles (amines, thiols, alkoxides). This is due to the stabilization of the Meisenheimer intermediate by the adjacent positively charged (or inductively withdrawing) N1 nitrogen.

Experimental Protocol: C6-Selective Amination

-

Reagents: this compound (1.0 eq), Primary Amine (1.1 eq), DIPEA (2.0 eq).

-

Solvent: THF or DMF (anhydrous).

-

Conditions:

-

Dissolve the scaffold in THF at 0°C.

-

Add DIPEA followed by the dropwise addition of the

-

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5,6-dichloro-1-methylpyridazin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The inherent electronic properties of the pyridazinone ring, characterized by two adjacent nitrogen atoms, make it a unique building block for the synthesis of novel therapeutic agents. The subject of this guide, 5,6-dichloro-1-methylpyridazin-4(1H)-one , is a highly versatile intermediate. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine substituents, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and regioselective introduction of a diverse array of functional groups, enabling the construction of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

These application notes provide a comprehensive technical guide to the nucleophilic substitution reactions of this compound. We will delve into the mechanistic principles governing these reactions, with a particular focus on regioselectivity, and provide detailed, field-proven protocols for the substitution of the chloro groups with various nucleophiles.

Mechanistic Overview: The SNAr Reaction on the Pyridazinone Core

The substitution of the chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms at either the C5 or C6 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

-

Chloride Elimination: The aromaticity of the pyridazinone ring is restored through the expulsion of a chloride ion, which is an excellent leaving group.

The overall reaction is driven by the formation of a more stable, functionalized pyridazinone product.

Caption: General SNAr mechanism on the pyridazinone core.

Regioselectivity: Controlling Substitution at C5 vs. C6

A critical aspect of the synthetic utility of this compound is the ability to control which of the two chlorine atoms is substituted first. The regioselectivity of the initial nucleophilic attack is governed by a combination of electronic and steric factors.

While specific computational studies on this compound are not widely available, we can infer the likely outcome from studies on closely related analogs, such as 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one[3]. In these systems, the carbon atom para to the second nitrogen (C4 in the analogue, corresponding to C5 in our target molecule) is generally more electrophilic.

Electronic Factors:

-

Inductive and Mesomeric Effects: The carbonyl group at C4 exerts a strong electron-withdrawing effect (-I, -M), which significantly increases the electrophilicity of the adjacent C5 position. The nitrogen atom at the 1-position also contributes to the overall electron deficiency of the ring.

-

LUMO Distribution: In related dihalopyrimidines, quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the carbon atom that is more susceptible to nucleophilic attack[4]. It is highly probable that for this compound, the LUMO is more localized at the C5 position, making it the kinetically favored site for nucleophilic attack.

Steric Factors:

-

The N-methyl group at the 1-position is relatively small and is unlikely to exert a significant steric hindrance at either the C6 or C5 position. Therefore, electronic effects are expected to be the dominant factor in determining regioselectivity.

Based on these principles, nucleophilic attack is predicted to occur preferentially at the C5 position . This leads to the formation of 6-chloro-5-substituted-1-methylpyridazin-4(1H)-one as the major monosubstituted product. Achieving substitution at the C6 position would likely require forcing conditions or a pre-functionalized nucleophile designed to direct the reaction to that site.

Sources

Application Note: Regioselective Functionalization of 5,6-Dichloro-1-methylpyridazin-4(1H)-one

[1]

Introduction & Strategic Analysis

The pyridazinone scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in antiviral agents (e.g., HCV NS5B inhibitors), herbicides, and phosphodiesterase (PDE) inhibitors. While the 3(2H)-one isomer (derived from mucochloric acid) is the industrial standard, the 4(1H)-one isomer—This compound —offers a unique electronic profile for constructing fused heterocycles like pyrazolo[3,4-d]pyridazines.

Structural Isomerism & Nomenclature Alert

To ensure protocol validity, researchers must distinguish the target molecule from its more common isomer.

| Feature | Target Molecule | Common Isomer (Industry Std) |

| IUPAC Name | This compound | 4,5-dichloro-2-methylpyridazin-3(2H)-one |

| Carbonyl Position | C4 (Para to N-N bond center) | C3 (Adjacent to N2) |

| Primary Electrophile | C6 (Alpha to N1) | C4 (Beta to Carbonyl) |

| Precursor | 5,6-dichloropyridazin-4-ol / Pyrones | Mucochloric Acid + Methylhydrazine |

Mechanistic Insight: The Regioselectivity Rule

The utility of this building block hinges on the differential reactivity of the chlorine atoms at C5 and C6.

-

C6 Position (Primary Site): This carbon is adjacent to the methylated nitrogen (N1). In

-deficient heterocycles, positions -

C5 Position (Secondary Site): This carbon is

to the carbonyl. While the carbonyl is electron-withdrawing, the C5 position is less electrophilic than C6 in the 4-one system and is often sterically shielded by the adjacent carbonyl oxygen lone pairs.

Operational Consequence: Under controlled conditions (

Visualizing the Reactivity Landscape

The following logic map defines the synthetic pathways available for this scaffold.

Caption: Regioselective divergence of this compound. Note the preference for C6 substitution.

Detailed Experimental Protocols

Protocol A: Regioselective Amination (C6-Functionalization)

Objective: Introduce an amine motif at the C6 position while retaining the C5-chloride for subsequent functionalization.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to

using an ice bath. Critical: Low temperature is essential to prevent bis-substitution or attack at C5. -

Addition: Mix the amine (1.1 mmol) and DIPEA (1.2 mmol) in 1 mL MeCN. Add this mixture dropwise to the cold substrate solution over 15 minutes.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product (6-amino-5-chloro) usually appears as a more polar spot. -

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (20 mL) and wash with water (

) and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

- NMR: Look for the disappearance of the C6-Cl signal (if applicable) or the shift of the C5-H (if using a mono-chloro precursor). In the dichloro case, verify the integration of the added amine protons.

-

Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis between the N-Methyl group (position 1) and the protons on the incoming amine. A strong NOE signal confirms substitution at C6 .

Protocol B: Synthesis of Pyrazolo[3,4-d]pyridazine (Fused Ring Formation)

Objective: Cyclization to form a bicyclic core, common in kinase inhibitors.

Reagents:

-

Substrate: this compound[1]

-

Reagent: Hydrazine monohydrate (65% in water)

-

Solvent: Ethanol (EtOH)

Methodology:

-

Dissolve substrate (1.0 mmol) in EtOH (10 mL).

-

Add hydrazine hydrate (3.0 mmol) dropwise at RT.

-

Heat the mixture to reflux (

) for 4–6 hours. -

Mechanism: The hydrazine first displaces the C6-chloride (

). The terminal nitrogen of the hydrazine then attacks the C5-chloride (or C5-carbon) in a second -

Isolation: Cool to RT. The fused product often precipitates. Filter the solid, wash with cold EtOH, and dry. Recrystallize from DMF/EtOH if necessary.

Quantitative Data Summary

The following table summarizes expected yields and conditions based on nucleophile hardness and steric bulk.

| Nucleophile | Conditions | Target Position | Yield (Typical) | Notes |

| Primary Amines | MeCN, | C6 | 75–85% | High regioselectivity; kinetic control. |

| Secondary Amines | DMF, | C6 | 60–70% | Steric hindrance may require heat; risk of bis-substitution. |

| Thiols (R-SH) | THF, | C6 | 80–90% | Soft nucleophile prefers the soft C6 center. |

| Alkoxides (RO-) | ROH, Reflux | C6/C5 Mix | 50–60% | Hard nucleophiles may show lower regioselectivity. |

| Aryl Boronic Acids | Toluene, Pd( | C6 | 55–65% | Suzuki coupling occurs preferentially at the more electron-deficient C6-Cl. |

References

-

Regioselectivity in Pyridazinones

- Title: Nucleophilic Substitution of 4,5-Dichloro-2-methylpyridazin-3(2H)

- Source:Molecules (2009).

-

URL:[Link]

- Relevance: Establishes the baseline reactivity for dichloro-pyridazinone scaffolds.

-

Fused Heterocycle Synthesis

-

Structural Characterization

- Title: Crystal structure and reactivity of 5-bromo-2,4-dichloro-6-methylpyrimidine (Analogous regioselectivity logic).

- Source:Arabian Journal of Chemistry (2011).

-

URL:[Link]

- Relevance: Supports the "Alpha to Nitrogen" activ

Disclaimer: This protocol involves hazardous chemicals (chlorinated heterocycles, hydrazines). All experiments must be conducted in a fume hood with appropriate PPE.

Synthesis of pyrrolo[2,3-d]pyridazines from pyridazin-4-one precursors

Application Note: Precision Synthesis of Pyrrolo[2,3-d]pyridazines from Pyridazinone Precursors

Executive Summary

The pyrrolo[2,3-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for 7-deazapurines (pyrrolo[2,3-d]pyrimidines). This bicyclic system is increasingly critical in the development of JAK kinase inhibitors, PDE4 inhibitors, and antiviral agents.

While classical methods often construct the pyridazine ring onto a pre-existing pyrrole, this guide focuses on the more robust "Pyridazine-First" strategy . Specifically, we detail the transformation of pyridazin-3(2H)-one derivatives (tautomeric precursors to the requested pyridazin-4-one systems) into regiochemically defined pyrrolo[2,3-d]pyridazines. This approach offers superior control over substituents at the N-1, C-2, and C-4 positions of the final scaffold.

Strategic Analysis: The Halopyridazinone Precursor

The most efficient entry into this chemical space utilizes 4,5-dihalo-2-methylpyridazin-3(2H)-ones as "master keys." These electron-deficient heterocycles allow for sequential, regioselective nucleophilic aromatic substitution (

Synthetic Logic:

-

Electronic Bias: In 4,5-dichloropyridazin-3-ones, the C-4 position is more electrophilic than C-5 due to the para-like resonance effect of the carbonyl group. However, steric and coordination effects can be manipulated to reverse this selectivity.

-

The "Switch":

-

Route A (C-4 Alkynylation): Direct Sonogashira coupling often favors C-4 (or C-5 depending on ligand/solvent).

-

Route B (C-5 Alkynylation): Using a thio-ether or amino blocking group at C-4 forces reaction at C-5.

-

-

Cyclization: The fusion of the pyrrole ring is achieved via a domino reaction involving amine addition to the remaining halide followed by a 5-endo-dig cyclization onto the adjacent alkyne.

Detailed Protocol: The Sonogashira-Cyclization Cascade

This protocol is adapted from the work of Maes, Lemière, and colleagues, optimized for reproducibility in high-throughput medicinal chemistry labs.

Materials & Reagents

-

Precursor: 4,5-Dichloro-2-methylpyridazin-3(2H)-one (commercially available or synthesized from mucochloric acid).

-

Catalysts:

, CuI. -

Bases: Triethylamine (

), Sodium Ethoxide ( -

Solvents: DMF (anhydrous), Ethanol.

-

Atmosphere: Argon or Nitrogen balloon.

Step 1: Regioselective Sonogashira Coupling

Objective: Install the alkyne handle at C-5 (or C-4) while retaining the adjacent halogen for cyclization.

-

Charge: In a flame-dried Schlenk tube, dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

-

Catalyst Addition: Add

(0.05 equiv) and CuI (0.10 equiv). -

Degas: Sparge with argon for 10 minutes.

-

Reagent Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.1 equiv) and

(3.0 equiv) via syringe. -

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Checkpoint: The mono-alkynylated product usually runs higher than the starting material.

-

-

Workup: Dilute with water (50 mL), extract with EtOAc (3x), wash with brine, dry over

, and concentrate. Purify via flash chromatography (

Step 2: One-Pot Amination & Cyclization

Objective: Convert the halo-alkynyl-pyridazinone into the pyrrolo[2,3-d]pyridazine core.

-

Solvation: Dissolve the mono-alkynyl-chloro-pyridazinone (1.0 equiv) in Ethanol (0.2 M).

-

Amine Addition: Add the primary amine (e.g., Methylamine, Benzylamine, 2.5 equiv).

-

Displacement (Stage 1): Heat at reflux (80°C) for 2–4 hours.

-

Mechanism:[1] The amine displaces the remaining chlorine atom via

.

-

-

Cyclization (Stage 2): Once the intermediate amino-alkyne is formed (verified by LCMS), add NaOEt (2.0 equiv, 21% wt in EtOH).

-

Reflux: Continue reflux for 2 hours. The base promotes the intramolecular nucleophilic attack of the amine nitrogen onto the alkyne (5-endo-dig).

-

Isolation: Cool to room temperature. Neutralize with dilute HCl to pH 7. Precipitate usually forms. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Data Summary & Yield Expectations

The following table summarizes typical yields for the synthesis of 2-substituted-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones using this protocol.

| Entry | Alkyne Substituent (R1) | Amine Substituent (R2) | Yield (Step 1) | Yield (Step 2) | Overall Yield |

| 1 | Phenyl | Methyl | 82% | 78% | 64% |

| 2 | 4-Methoxyphenyl | Methyl | 79% | 75% | 59% |

| 3 | n-Butyl | Benzyl | 74% | 70% | 52% |

| 4 | Phenyl | Ammonia (H) | 82% | 65% | 53% |

| 5 | TMS (Trimethylsilyl) | Methyl | 85% | 60%* | 51% |

*Note: TMS cleavage may occur during the basic cyclization step, yielding the C-2 unsubstituted pyrrole.

Mechanistic Visualization

The following diagram illustrates the divergent pathways available from the 4,5-dihalopyridazinone core, highlighting the regiochemical control required to access the specific [2,3-d] fusion.

Caption: Divergent synthesis of pyrrolo[2,3-d]pyridazine isomers via regioselective Sonogashira coupling.

Troubleshooting & Optimization

-

Regioselectivity Issues: If a mixture of 4-alkynyl and 5-alkynyl isomers is observed during Step 1, switch the solvent to THF or reduce the temperature to 40°C. The C-4 position is generally more reactive towards nucleophiles, but Pd-catalyzed couplings can be sensitive to steric bulk at the N-2 position.

-

Incomplete Cyclization: If the intermediate "open" amine-alkyne persists, increase the equivalents of NaOEt or switch to a stronger base like KOtBu in t-Butanol.

-

Deprotection: If using TMS-acetylene to generate the parent pyrrole (C-2 unsubstituted), ensure the workup is buffered, as the pyrrole C-2 position is acid-sensitive.

References

-

R'kyek, O., Maes, B. U., Lemière, G. L., & Dommisse, R. A. (2003). Methylpyridazin-3(2H)-ones: Convenient precursors for the preparation of 2-substituted pyrrolo[2,3-d]pyridazinones.[2] Tetrahedron, 59(10), 1635-1642.

-

Giovannoni, M. P., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors.[3] Journal of Medicinal Chemistry, 50(17), 3945-3953.

-

Efimov, I. V., et al. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles).[4][5] Organic & Biomolecular Chemistry.

-

Haider, N., & Holzer, W. (2004). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Strategic Synthesis of 5-amino-6-chloro-1-methylpyridazin-4-one: A Key Intermediate in Pharmaceutical Discovery

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 5-amino-6-chloro-1-methylpyridazin-4-one, a highly functionalized intermediate pivotal for the synthesis of novel therapeutic agents. This document delves into the strategic considerations behind a proposed synthetic pathway, offering detailed experimental protocols and explaining the chemical principles that govern each transformation. Our approach is designed to be a self-validating system, ensuring both technical accuracy and practical reproducibility.

Introduction: The Significance of the Pyridazinone Core

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmacology due to their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[2][3] The specific substitution pattern of 5-amino-6-chloro-1-methylpyridazin-4-one offers a versatile platform for further chemical modifications, enabling the exploration of new chemical spaces in the quest for next-generation therapeutics. The presence of an amino group, a chloro atom, and a methyl group on the pyridazinone ring provides multiple reactive sites for the introduction of various pharmacophores, making it a valuable building block in drug discovery programs.[1]

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-amino-6-chloro-1-methylpyridazin-4-one is not a trivial one-pot reaction but rather a strategic sequence of transformations. The proposed pathway is designed to control the regiochemistry of the substitutions on the pyridazinone ring, a critical aspect in the synthesis of specifically functionalized heterocycles.

Our proposed synthetic route begins with a commercially available or readily synthesized dichloropyridazinone precursor, followed by a regioselective amination and subsequent N-methylation. This strategy allows for a controlled and stepwise construction of the target molecule.

Figure 1: Proposed synthetic workflow for 5-amino-6-chloro-1-methylpyridazin-4-one.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of the target intermediate. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical processes.

Step 1: Synthesis of a Dichloropyridazinone Precursor

The synthesis of the pyridazinone ring often commences from readily available starting materials such as mucochloric acid or 1,4-dicarbonyl compounds.[2][3] For this protocol, we will focus on a common route starting from a commercially available dichloropyridazine derivative.

Protocol 1: Preparation of 3,6-Dichloropyridazine

This protocol is adapted from established procedures for the synthesis of dichloropyridazines.[4][5]

-

Materials: 3,6-dihydroxypyridazine (maleic hydrazide), phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 3,6-dihydroxypyridazine (1 equivalent).

-

Slowly add phosphorus oxychloride (3-5 equivalents) to the flask under a fume hood. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

The solid precipitate of 3,6-dichloropyridazine is collected by filtration, washed with cold water, and dried under vacuum.

-

Causality and Expertise: The use of phosphorus oxychloride is a standard and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. The excess POCl₃ serves as both a reagent and a solvent. The workup procedure is critical to safely quench the reactive POCl₃ and isolate the product.

Step 2: Regioselective Amination

The introduction of an amino group onto the dichloropyridazine ring is a crucial step that dictates the final substitution pattern. The regioselectivity of the amination of dichloropyridazines is influenced by the electronic properties of the ring and the reaction conditions. Generally, the C4 and C5 positions of the pyridazine ring are susceptible to nucleophilic attack.

Protocol 2: Synthesis of 3-amino-6-chloropyridazine

This protocol is based on a patented procedure for the amination of 3,6-dichloropyridazine.[6][7]

-

Materials: 3,6-dichloropyridazine, aqueous ammonia, methylene dichloride.

-

Procedure:

-

In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), aqueous ammonia (3 equivalents), and methylene dichloride.

-

Heat the mixture to 100 °C and stir for 9 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Trustworthiness through Self-Validation: The progress of this reaction must be carefully monitored by TLC to ensure the complete consumption of the starting material and to minimize the formation of di-aminated byproducts. The optimal reaction time may vary depending on the scale and specific equipment used.

Step 3: N-Methylation of the Pyridazinone Ring

The final step in this synthetic sequence is the methylation of the nitrogen atom of the pyridazinone ring. Various methylating agents can be employed, such as methyl iodide or dimethyl sulfate.[2][8] However, N,N-dimethylformamide dimethylacetal (DMFDMA) offers an efficient and neutral alternative.[8][9]

Protocol 3: N-methylation of 5-Amino-6-chloropyridazin-4(1H)-one

-

Materials: 5-Amino-6-chloropyridazin-4(1H)-one, N,N-dimethylformamide dimethylacetal (DMFDMA), dry N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-6-chloropyridazin-4(1H)-one (1 equivalent) in dry DMF.

-

Add DMFDMA (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-amino-6-chloro-1-methylpyridazin-4-one.

-

Authoritative Grounding: The use of DMFDMA for N-methylation under neutral conditions is well-documented and avoids the need for strong bases, which could lead to side reactions with the other functional groups present in the molecule.[2][8]

Data Presentation and Characterization

The successful synthesis of the target intermediate and its precursors should be confirmed by various analytical techniques.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Typical Yield (%) | Analytical Techniques for Characterization |

| 1 | Chlorination | POCl₃ | >85% | ¹H NMR, ¹³C NMR, GC-MS, Melting Point |

| 2 | Amination | Aqueous Ammonia | ~80% | ¹H NMR, ¹³C NMR, LC-MS, Melting Point |

| 3 | N-Methylation | DMFDMA | >90% | ¹H NMR, ¹³C NMR, HRMS, IR, Melting Point |

Visualization of the Synthetic Logic

The following diagram illustrates the logical flow of the synthetic protocol, emphasizing the sequential nature of the transformations.

Sources

- 1. raco.cat [raco.cat]

- 2. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. arabjchem.org [arabjchem.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

5,6-Dichloro-1-methylpyridazin-4(1H)-one in agrochemical synthesis

Application Note: 5,6-Dichloro-1-methylpyridazin-4(1H)-one in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Significance

This compound (DCMPO) represents a specialized, high-value scaffold in the design of next-generation agrochemicals. While the isomeric 4,5-dichloro-2-methylpyridazin-3(2H)-one (derived from mucochloric acid) is the standard precursor for commercial acaricides like Pyridaben, the 4(1H)-one isomer offers a distinct electronic profile for developing novel Mitochondrial Electron Transport (MET) inhibitors (Complex I and II) and succinate dehydrogenase inhibitor (SDHI) fungicides.

Core Value Proposition:

-

Orthogonal Reactivity: The 4(1H)-one core alters the vector of substituents compared to the 3(2H)-one, allowing access to unexplored chemical space in enzyme binding pockets.

-

Dual Electrophilicity: The C5 and C6 positions possess differentiated electrophilicities, enabling sequential, regioselective nucleophilic aromatic substitutions (

). -

Metabolic Stability: The N-methylated pyridazinone ring is robust against rapid oxidative degradation in planta, serving as an effective toxophore carrier.

Part 2: Chemical Architecture & Reactivity Profile

Understanding the electronic bias of the ring is critical for designing successful synthesis campaigns.

| Feature | Chemical Character | Reactivity Implication |

| C5-Chlorine | Acts as a vinylogous acid chloride. Reactive toward "soft" nucleophiles (Thiols, specific anilines). | |

| C6-Chlorine | Imidoyl chloride-like character. Highly activated toward "hard" nucleophiles and Pd-catalyzed oxidative addition. | |

| N1-Methyl | Steric/Electronic Block | Prevents tautomerization to the hydroxy-pyridazine; directs nucleophilic attack to C6 via inductive activation. |

| C4-Carbonyl | Electron Withdrawing Group | Activates the ring for |

Part 3: Experimental Protocols

Protocol A: Regioselective Thiolation (Synthesis of Thioether Intermediates)

Targeting the C5-position via Soft Nucleophiles.

Context: Thioether linkages at C5 are common in high-potency insecticides. This protocol ensures mono-substitution at C5 without over-reaction at C6.

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: 4-tert-butylbenzenethiol (1.05 eq)

-

Base: Potassium Carbonate (

), anhydrous (1.2 eq) -

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with DCMPO and anhydrous MeCN under an inert atmosphere (

). -

Base Addition: Add

in a single portion. The suspension may turn slightly yellow.[1] -

Nucleophile Addition: Add the thiol dropwise at 0°C . Reasoning: Low temperature suppresses competitive attack at C6.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product (monosubstituted) usually has a lower

than the starting material but higher than the disubstituted byproduct. -

Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to yield the 5-(arylthio)-6-chloro-1-methylpyridazin-4(1H)-one.

Troubleshooting:

-

Issue: Formation of 5,6-dithio adduct.

-

Fix: Strictly control stoichiometry (1.05 eq thiol) and maintain temperature < 10°C.

Protocol B: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura Coupling)

Targeting the C6-position for Biaryl Scaffold Construction.

Context: The C6-Cl bond, being adjacent to the N-methyl group, is electronically distinct and amenable to Pd-catalyzed cross-coupling, often orthogonal to C5 substitution.

Materials:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

-

Assembly: In a sealed tube, combine DCMPO, boronic acid, and catalyst.

-

Activation: Add the solvent and aqueous base.

-

Reaction: Heat to 90°C for 4-6 hours.

-

Note: The C6-Cl is generally more reactive toward oxidative addition than C5-Cl due to the adjacent nitrogen's inductive effect, but mixtures can occur. Screening ligands (e.g., XPhos) can enhance C6 selectivity.

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[2] -

Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Heptane).

Part 4: Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways available from the DCMPO scaffold, highlighting the regioselectivity switches based on reagent classes.

Caption: Divergent functionalization pathways for this compound. Path A and C offer high regiocontrol, while Path B requires optimization.

Part 5: Safety and Handling

-

Skin Sensitization: Dichloropyridazinones are potent sensitizers. Double-gloving (Nitrile) is mandatory.

-

Hydrolysis: The C6-Cl bond is susceptible to hydrolysis in strong aqueous alkali, generating the inactive 6-hydroxy species. Maintain pH < 10 during workups.[1]

-

Waste: All chlorinated filtrates must be segregated for high-temperature incineration.

References

-

Regioselectivity in Pyridazinone Substitutions

- Source: Zou, X., et al. (2012). "Synthesis and Insecticidal Activity of N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones." Molecules, 17(8), 8840-8850.

-

URL:[Link]

- Relevance: Establishes baseline protocols for on the isomeric 3(2H)-one scaffold, applicable by analogy to the 4(1H)-one system.

-

Mechanistic Insights into Pyridazine Reactivity

-

Agrochemical Applications of Pyridazinones

- Source: Lamberth, C. (2017). "Pyridazine Chemistry in Crop Protection.

-

URL:[Link]

- Relevance: Comprehensive review of pyridazine-based herbicides and fungicides, validating the scaffold's str

-

Crystal Structure and Bonding

Sources

- 1. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Dichloropyridazinone Isomer Separation

The following guide serves as a specialized technical support resource for the separation and characterization of N1-substituted versus N2-substituted isomers of 4,5-dichloro-3(2H)-pyridazinones.

This content is structured for researchers requiring actionable troubleshooting protocols for synthesis optimization, purification, and analytical validation.

Topic: Distinguishing & Separating N1 vs. N2 Regioisomers of 4,5-dichloro-3(2H)-pyridazinones Role: Senior Application Scientist Status: Operational

Diagnostic Overview: The Isomer Problem

In the synthesis of 4,5-dichloro-3(2H)-pyridazinones—typically via the condensation of mucochloric acid with substituted hydrazines—two regioisomers can form. The biological activity and chemical reactivity of these isomers differ drastically, making separation critical.

-

Target Isomer (Usually N2): 2-substituted-4,5-dichloro-3(2H)-pyridazinone. (Thermodynamically favored in acidic aqueous media).

-

Impurity Isomer (N1): 1-substituted-4,5-dichloro-6(1H)-pyridazinone (often referred to as the "reverse" isomer).

-

Secondary Impurity (O-Isomer): 3-alkoxypyridazine (formed during alkylation steps, not condensation).

Quick Identification Guide (Analytical Fingerprint)

Before attempting separation, confirm your mixture composition using this rapid diagnostic table.

| Feature | N2-Isomer (Target: 2-R) | N1-Isomer (Impurity: 1-R) | O-Isomer (Impurity: 3-OR) |

| N/A (C-O carbon | |||

| IR (C=O Stretch) | Strong, | Weaker/Shifted | Absent (C=N stretch instead) |

| Solubility | Lower (often crystallizes) | Higher (often remains in mother liquor) | High (organic soluble) |

| TLC Behavior | Lower R | Higher R | Highest R |

Troubleshooting Workflow: Synthesis & Regiocontrol

Preventing the formation of the N1 isomer is more efficient than separating it.

Workflow Diagram: Reaction Pathway Control

The following diagram illustrates the bifurcation point where reaction conditions dictate the N1 vs. N2 ratio.

Caption: Reaction logic showing how solvent acidity drives regioselectivity toward the thermodynamic N2-isomer.

Protocol 1: Maximizing N2-Selectivity (The "Standard" Method)

Issue: User reports >10% N1 isomer formation. Root Cause: pH too high or solvent polarity too low during cyclization.

Corrective Action:

-

Solvent System: Switch to Water/HCl or Acetic Acid . Do not use pure Ethanol or Methanol for the initial condensation if regioselectivity is poor.

-

Temperature: High temperature (Reflux, 100°C+) favors the thermodynamic product (N2).

-

Procedure:

-

Dissolve Mucochloric acid in water (1.0 equiv).

-

Add HCl (cat. to 1.0 equiv depending on hydrazine salt).

-

Add Hydrazine (1.0 equiv) dropwise at RT.

-

Critical Step: Heat to reflux for 3–6 hours. The N2 isomer typically precipitates out upon cooling due to lower solubility in acidic water.

-

Purification Protocols: Separating the Isomers

If you already have a mixture, use these separation strategies.[1]

Method A: Fractional Crystallization (Scalable)

Best for: Mixtures with <20% N1 isomer.

The N2-isomer is a planar, rigid lactam that packs efficiently in crystal lattices. The N1-isomer, often having different steric clash with the C4/C5 chlorines, is more soluble.

-

Solvent Choice: Ethanol (95%) or 2-Propanol.

-

Dissolution: Dissolve crude solid in boiling ethanol (approx. 10-15 mL/g).

-

Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Filtration: The precipitate is usually pure N2-isomer .

-

Mother Liquor: Contains N1-isomer and remaining N2.

-

Validation: Check the H-6 proton NMR of the crystals. It should be a sharp singlet >7.8 ppm.

-

Method B: Flash Chromatography (High Purity)

Best for: Analytical standards or difficult substrates (e.g., bulky R-groups).

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase:

-

Start: Hexane/Ethyl Acetate (9:1).

-

Gradient: Ramp to 7:3 or 6:4.

-

-

Elution Order:

-

O-alkyl impurities (if present) - Lowest polarity (High R

). -

N1-isomer - Medium polarity.

-

N2-isomer - Highest polarity (Low R

) due to the accessible carbonyl dipole.

-

Pro-Tip: If separation is poor, add 1% Acetic Acid to the mobile phase to suppress tailing of the lactam functionality.

Advanced Troubleshooting (FAQ)

Q1: I am trying to alkylate 4,5-dichloro-3(2H)-pyridazinone (unsubstituted) and getting a mixture. Is this N1 vs N2?

Answer: No. If you start with the unsubstituted lactam (NH at pos 2) and alkylate it (e.g., with Methyl Iodide), you are facing N-alkylation vs. O-alkylation .

-

N-alkyl (Target): Reaction at N2. Favored by soft bases (K

CO -

O-alkyl (Impurity): Reaction at Oxygen. Favored by hard electrophiles or silver salts (Ag

CO -

Differentiation: O-alkyl products have no Carbonyl stretch in IR and carbons shift upfield in NMR.

Q2: Why does my N2-isomer turn yellow?

Answer: Dichloropyridazinones are sensitive to light and base.

-

Base Sensitivity: In basic media (pH > 10), the C4/C5 chlorines are susceptible to nucleophilic attack (SNAr) by OH- or solvent, leading to yellow/orange degradation products.

-

Fix: Store in amber vials. Ensure recrystallization solvents are neutral or slightly acidic.

Q3: Can I convert N1 isomer to N2?

Answer: Generally, no. The formation is kinetically controlled during the ring closure. Once the ring is formed, the N-C bonds are stable. You must optimize the condensation step (Module 2) to prevent N1 formation.

References & Grounding

-

Regioselectivity in Pyridazinone Synthesis:

-

Study: Reaction of mucochloric acid with hydrazines.

-

Citation: Steck, E. A. (1954). "Pyridazines. VI. The Reaction of Mucochloric Acid with Hydrazines." Journal of the American Chemical Society.

-

Key Finding: Acidic aqueous conditions favor the 2-substituted (N2) isomer.

-

-

NMR Differentiation Strategies:

-

Crystallographic Data:

-

Context: Structural confirmation of dichloropyridazinone derivatives.

-

Source: CCDC (Cambridge Crystallographic Data Centre) entries for 4,5-dichloro-2-methyl-3(2H)-pyridazinone often show the N2-lactam structure as the stable solid form.

-

Disclaimer: Dichloropyridazinones are potential sensitizers and bioactive agents. Always handle with appropriate PPE and in a fume hood.

Sources

Technical Support Center: Dichloropyridazinones in Organic Synthesis

The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instructions.

Topic: Solubility & Reactivity Management of 4,5-dichloro-3(2H)-pyridazinone Scaffolds Document ID: CHEMSUP-PZN-004 Last Updated: February 26, 2026

Executive Summary: The "Brick Dust" Challenge

The 4,5-dichloro-3(2H)-pyridazinone scaffold is a deceptive intermediate. While structurally simple, it exhibits "brick dust" properties—high crystallinity (MP > 200°C) and poor solubility in standard organic solvents (DCM, Toluene, Ether). This is driven by strong intermolecular hydrogen bonding (dimerization of the lactam motif) and efficient

Core Technical Thesis: Success with this scaffold requires treating it not just as a reactant, but as a solubility-limited system . You must disrupt the intermolecular H-bond network (N2-H ··· O=C3) to achieve homogenous reactivity.

Module A: Solvent Selection & Dissolution Strategies

The Problem: You observe a white suspension in DCM or Toluene that fails to react, or "gums up" upon heating. The Cause: Non-polar solvents cannot break the lactam dimer. The crystal lattice energy is too high.

Troubleshooting Protocol: The Solubility Ladder

Do not waste time with standard screens. Use this hierarchy to determine the optimal solvent system for your specific derivative.

| Tier | Solvent Class | Specific Solvents | Solubility Rating | Application Note |

| 1 | Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Choice. Breaks H-bonds effectively. Warning: High boiling points make workup difficult. |

| 2 | Polar Ethers | THF, 1,4-Dioxane | Moderate (Heat req.)[1] | Good for transition-metal couplings (Suzuki/Sonogashira). Requires reflux to maintain homogeneity. |

| 3 | Protic | MeOH, EtOH, AcOH | Moderate (Heat req.) | Good for |

| 4 | Chlorinated | DCM, Chloroform | Poor (<5 mg/mL) | Avoid for reaction. Only useful for extraction after N-alkylation/protection. |

Visualization: Solvent Decision Matrix

The following logic flow guides you to the correct solvent based on your intended reaction type.

Caption: Decision tree for solvent selection based on reaction mechanism and thermal requirements.

Module B: Reactivity & Regioselectivity ( )

The Problem: You want to substitute the chlorine at C5, but the reaction yields the C4 isomer, or a mixture. The Mechanism: The 4,5-dichloro-3(2H)-pyridazinone ring is an electron-deficient heterocycle.

-

C4 Position: Acts as a vinylogous acid chloride (beta to the carbonyl). It is electronically favored for nucleophilic attack (Michael-like addition-elimination).

-

C5 Position: Alpha to the imine nitrogen (N1). Less electrophilic under neutral conditions.

Protocol: Controlling Regioselectivity

| Desired Position | Nucleophile Type | Conditions | Mechanistic Insight |

| C4 (Major) | Soft (S, N) | Neutral/Mild Base (EtOH, Reflux) | The "Soft" nucleophile attacks the most electron-deficient center (C4) via orbital control. |